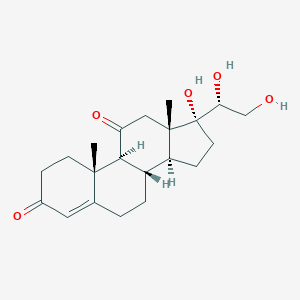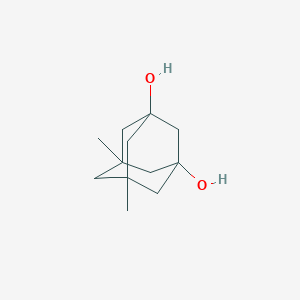
5,7-二甲基金刚烷-1,3-二醇
描述
5,7-Dimethyladamantane-1,3-diol is a derivative of 1,3-Dimethyladamantane . It is a compound with the molecular formula C12H20O2 . It is used in industrial and scientific research .
Synthesis Analysis
1,3-Dimethyladamantane undergoes a C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Molecular Structure Analysis
The molecular weight of 5,7-Dimethyladamantane-1,3-diol is 196.29 g/mol . The exact mass is 196.146329876 g/mol .Chemical Reactions Analysis
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Physical And Chemical Properties Analysis
The density of 1,3-Dimethyladamantane is 0.886 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.478 (lit.) .科学研究应用
光引发氧化研究
5,7-二甲基金刚烷-1,3-二醇的一项重要应用与光引发氧化的研究有关。在一项研究中,在空气中对 1,3-二甲基金刚烷的乙腈溶液进行紫外线照射,导致形成各种产物,包括 5,7-二甲基金刚烷-1,3-二醇。这项研究探讨了不同催化化合物对氧化产物收率和组成的影响,突出了 5,7-二甲基金刚烷-1,3-二醇在理解复杂化学反应和催化中的潜力 (Nekhayev, Zaikin & Bagrii, 1995)。
热力学性质
另一个研究重点是类似于 1,3-二甲基金刚烷的化合物的热力学性质。研究人员测量了 1,3-二甲基金刚烷的热容,深入了解其相变和热力学性质。此类研究对于理解该化合物在不同温度条件下的物理行为至关重要,这在材料科学中可能有更广泛的应用 (Varushchenko et al., 2005)。
光谱研究
在光谱学中,已经研究了 1,3-二甲基金刚烷的有序-无序相变。通过使用红外光谱和拉曼光谱等技术,研究人员可以更深入地了解分子结构和转变,这在材料科学和分子工程等领域至关重要 (Huang, Gilson & Butler, 1991)。
羟基化研究
研究还集中在金刚烷的羟基化以生成类似于 5,7-二甲基金刚烷-1,3-二醇的化合物。这一研究领域对有机合成和新化学工艺的开发有影响 (Ishii et al., 1996)。
合成和稳定性
类似于 1,3-二甲基金刚烷的化合物的合成和稳定性也是研究的关键领域。了解此类化合物的合成路线和热稳定性对于它们在包括燃料和材料科学在内的各个行业的潜在应用至关重要 (Qin et al., 2014)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids Category 3. The safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
It’s known that the compound is used as a starting material for obtaining derivatives exhibiting a broad spectrum of biological activity .
Mode of Action
5,7-Dimethyladamantane-1,3-diol undergoes a C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts . These reactions lead to changes in the compound’s structure and function, which can influence its interaction with its targets.
属性
IUPAC Name |
5,7-dimethyladamantane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h13-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTKRLBGVHQKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyladamantane-1,3-diol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


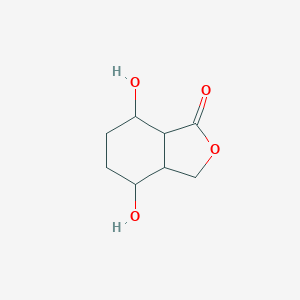
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
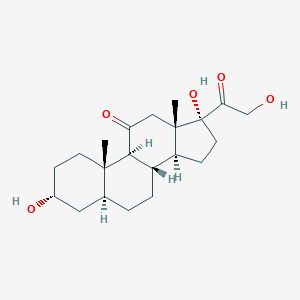
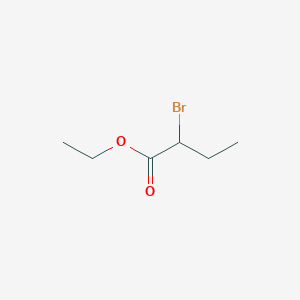
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
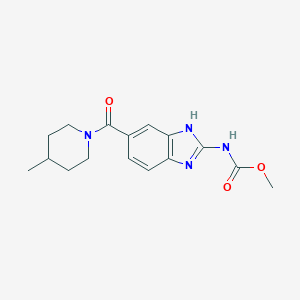
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
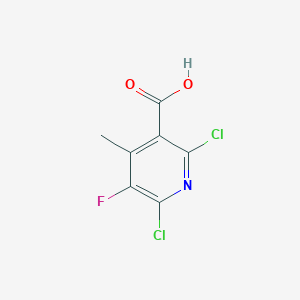
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
